Cas no 72235-55-3 (3-Chloro-2-fluorobenzylamine)
3-Chloro-2-fluorobenzylamine Chemical and Physical Properties
Names and Identifiers
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- (3-Chloro-2-fluorophenyl)methanamine
- 3-CHLORO-2-FLUOROBENZYLAMINE
- 3-Methoxy-5-methylbenzoic acid
- Benzenemethanamine, 3-chloro-2-fluoro-
- (3-chloro-2-fluorophenyl)methylamine
- SB76618
- 3-chloro-2-fluoro benzylamine
- DTXSID60378595
- 1-PENTADECANESULFONICACIDSODIUMSALT
- CS-0119900
- CK2427
- 3-Chloro-2-fluorobenzylamine, AldrichCPR
- 2-fluoro-3-chlorobenzylamine
- MFCD01631391
- EN300-93459
- SCHEMBL559225
- LYKWZKBLNOCJMA-UHFFFAOYSA-N
- AKOS006230383
- A837459
- 3-chloro-2-fluoro-benzylamine
- (3-chloro-2-fluorophenyl) methanamine
- PS-8784
- FT-0615340
- 72235-55-3
- DB-055617
- SY062292
- 1-(3-CHLORO-2-FLUOROPHENYL)METHANAMINE
- 3-Chloro-2-fluorobenzylamine
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- MDL: MFCD01631391
- Inchi: 1S/C7H7ClFN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2
- InChI Key: LYKWZKBLNOCJMA-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1F)CN
Computed Properties
- Exact Mass: 159.02500
- Monoisotopic Mass: 159.025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 26A^2
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.270
- Boiling Point: 220 ºC
- Flash Point: 87 ºC
- Refractive Index: 1.5405
- PSA: 26.02000
- LogP: 2.63810
- Solubility: Insoluble in water
- Sensitiveness: Air Sensitive
3-Chloro-2-fluorobenzylamine Security Information
- Signal Word:warning
- Hazard Statement: Corrosive
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:2735
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45
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Hazardous Material Identification:
- Risk Phrases:R34
- Packing Group:III
- Safety Term:8
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- HazardClass:8
- PackingGroup:III
3-Chloro-2-fluorobenzylamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Chloro-2-fluorobenzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 005628-1g |
3-Chloro-2-fluorobenzylamine |
72235-55-3 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 005628-5g |
3-Chloro-2-fluorobenzylamine |
72235-55-3 | 97% | 5g |
£31.00 | 2022-03-01 | |
| Fluorochem | 005628-10g |
3-Chloro-2-fluorobenzylamine |
72235-55-3 | 97% | 10g |
£56.00 | 2022-03-01 | |
| Fluorochem | 005628-25g |
3-Chloro-2-fluorobenzylamine |
72235-55-3 | 97% | 25g |
£115.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 002098-25g |
3-Chloro-2-fluorobenzylamine |
72235-55-3 | 25g |
2730.0CNY | 2021-07-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 002098-100g |
3-Chloro-2-fluorobenzylamine |
72235-55-3 | 100g |
8517.0CNY | 2021-07-05 | ||
| Alichem | A012000140-250mg |
3-Chloro-2-fluorobenzylamine |
72235-55-3 | 97% | 250mg |
$499.20 | 2023-09-01 | |
| Alichem | A012000140-500mg |
3-Chloro-2-fluorobenzylamine |
72235-55-3 | 97% | 500mg |
$806.85 | 2023-09-01 | |
| Alichem | A012000140-1g |
3-Chloro-2-fluorobenzylamine |
72235-55-3 | 97% | 1g |
$1549.60 | 2023-09-01 | |
| TRC | C384503-1g |
3-Chloro-2-fluorobenzylamine |
72235-55-3 | 1g |
$ 70.00 | 2022-06-06 |
3-Chloro-2-fluorobenzylamine Suppliers
3-Chloro-2-fluorobenzylamine Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 3-Chloro-2-fluorobenzylamine
Professional Introduction to 3-Chloro-2-fluorobenzylamine (CAS No. 72235-55-3)
3-Chloro-2-fluorobenzylamine, with the chemical formula C₆H₆ClFNO, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its unique CAS number 72235-55-3, has garnered considerable attention due to its versatile applications in synthesizing various biologically active molecules. The presence of both chloro and fluoro substituents on the benzylamine core imparts unique reactivity, making it a valuable building block for further chemical modifications.
The< strong>3-Chloro-2-fluorobenzylamine molecule exhibits a distinct electronic distribution due to the electronegativity differences between chlorine and fluorine atoms. This property is particularly useful in directing specific reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Researchers have leveraged these characteristics to develop novel synthetic pathways for complex heterocyclic compounds, which are often pivotal in drug discovery.
In recent years, the pharmaceutical industry has shown increasing interest in fluorinated aromatic amines due to their enhanced metabolic stability and improved pharmacokinetic profiles. The< strong>3-Chloro-2-fluorobenzylamine intermediate has been employed in the synthesis of small-molecule inhibitors targeting various therapeutic areas, including oncology and infectious diseases. For instance, studies have demonstrated its role in developing kinase inhibitors, where the fluorine atom plays a crucial role in modulating binding affinity to the target protein.
The< strong>CAS number 72235-55-3 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and regulatory submissions. This standardized nomenclature is essential for researchers collaborating across global institutions, as it eliminates ambiguity and facilitates efficient database searches. The compound's structural features have also been explored in materials science, where its ability to form stable complexes with metal ions has potential applications in catalysis and material design.
Recent advancements in computational chemistry have enabled more precise predictions of the reactivity and stability of< strong>3-Chloro-2-fluorobenzylamine. Molecular modeling studies indicate that the electron-withdrawing nature of the chloro and fluoro groups enhances the electrophilicity of the benzyl carbon, facilitating nucleophilic attacks. These insights have guided experimental design, leading to optimized synthetic routes with higher yields and fewer byproducts.
The< strong>3-Chloro-2-fluorobenzylamine intermediate has also been utilized in the development of novel agrochemicals. Fluorinated compounds are known for their improved resistance to degradation under environmental stressors, making them ideal candidates for long-lasting pesticides and herbicides. Research has focused on incorporating this moiety into molecules designed to disrupt essential biological pathways in pests while minimizing ecological impact.
In conclusion, the< strong>CAS number 72235-55-3 corresponds to a compound of immense value in synthetic chemistry. Its unique structural features make it a preferred choice for constructing complex molecules with significant pharmaceutical and agrochemical applications. As research continues to uncover new methodologies for utilizing this intermediate, its importance is likely to grow further, solidifying its role as a cornerstone in modern chemical synthesis.
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